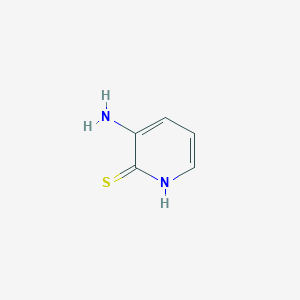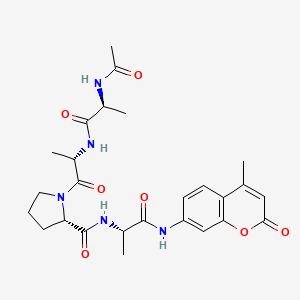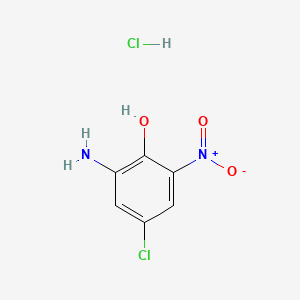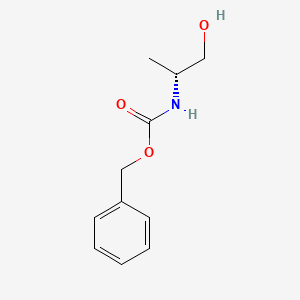
(R)-苄基(1-羟基丙-2-基)氨基甲酸酯
概述
描述
®-Benzyl (1-hydroxypropan-2-yl)carbamate is a chiral carbamate compound with the molecular formula C11H15NO3 It is characterized by the presence of a benzyl group, a hydroxypropan-2-yl group, and a carbamate functional group
科学研究应用
®-Benzyl (1-hydroxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other materials.
准备方法
Synthetic Routes and Reaction Conditions
Amination and Carboxylation: One common method for synthesizing carbamates involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Copper-Catalyzed Coupling: Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Zirconium-Catalyzed Exchange: Zirconium (IV)-catalyzed exchange processes of dialkyl carbonates and carbamates in the presence of amines can also be used.
Industrial Production Methods
Industrial production methods for ®-Benzyl (1-hydroxypropan-2-yl)carbamate typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.
化学反应分析
Types of Reactions
Oxidation: ®-Benzyl (1-hydroxypropan-2-yl)carbamate can undergo oxidation reactions, typically involving the hydroxy group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The benzyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxy group can lead to the formation of a carbonyl compound.
Reduction: Reduction of the carbamate group results in the formation of an amine.
Substitution: Substitution reactions can yield a variety of products depending on the substituent introduced.
作用机制
The mechanism of action of ®-Benzyl (1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzyl group may enhance the compound’s binding affinity to certain receptors or enzymes.
相似化合物的比较
Similar Compounds
Benzyl carbamate: Lacks the hydroxypropan-2-yl group, making it less versatile in certain reactions.
(S)-Benzyl (1-hydroxypropan-2-yl)carbamate: The enantiomer of the compound, which may have different biological activities.
N-Benzyl carbamate: Similar structure but lacks the chiral center, affecting its reactivity and applications.
Uniqueness
®-Benzyl (1-hydroxypropan-2-yl)carbamate is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s reactivity, binding affinity, and biological activity, making it valuable in asymmetric synthesis and chiral drug development.
属性
IUPAC Name |
benzyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHMHSLDRPUSM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426236 | |
| Record name | Benzyl [(2R)-1-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61425-27-2 | |
| Record name | Benzyl [(2R)-1-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)

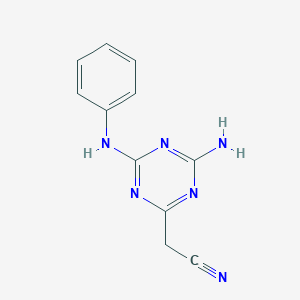
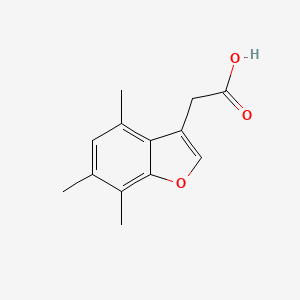
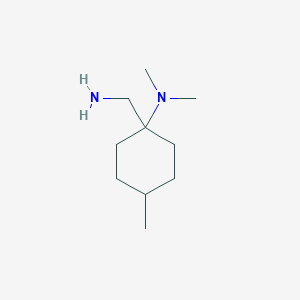
![N-[1-(aminomethyl)cycloheptyl]-N,N-dimethylamine](/img/structure/B1277118.png)
